Méglumine

Vue d'ensemble

Description

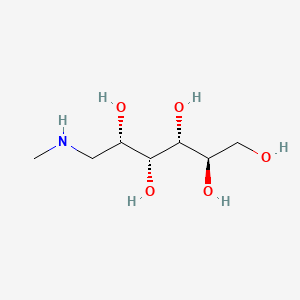

La méglumine, également connue sous le nom de N-méthyl-D-glucamine, est un alcool de sucre dérivé du glucose. Elle contient une modification de groupe amino et est souvent utilisée comme excipient dans les produits pharmaceutiques. La this compound est couramment utilisée en association avec des composés iodés dans les produits de contraste, tels que le diatrizoate de this compound, l'iothalamate de this compound et l'iodipamide de this compound .

Applications De Recherche Scientifique

Meglumine has a wide range of scientific research applications, including:

Biology: Employed in the stabilization and solubilization of active pharmaceutical ingredients.

Medicine: Utilized in contrast media for magnetic resonance imaging (MRI) and X-ray imaging.

Industry: Applied as a biodegradable and recyclable catalyst in various industrial processes.

Mécanisme D'action

Target of Action

Meglumine is an amino sugar derived from sorbitol . It is often used as an excipient in pharmaceuticals and in conjunction with iodinated compounds in contrast media . It is also used as a counterion to form a salt with the active pharmaceutical ingredient (API) .

Mode of Action

Meglumine’s mode of action is complex and multifaceted. It is known to enhance the solubility and stability of APIs , which can improve drug absorption . In the context of metabolic syndrome and diabetes, meglumine has been shown to upregulate the AMPK-related enzyme SNARK . This enzyme plays a crucial role in glucose uptake by liver and muscle cells .

Biochemical Pathways

Meglumine affects several biochemical pathways. In metabolic syndrome and diabetes, it has been shown to improve glycemic control and lower levels of plasma and liver triglycerides . This is associated with upregulation of the AMPK-related enzyme SNARK, which improves blood glucose uptake by liver and muscle .

Pharmacokinetics

It has been shown that meglumine can enhance the aqueous solubility of certain drugs , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully elucidate the pharmacokinetic properties of meglumine.

Result of Action

The result of meglumine’s action can vary depending on the context. In metabolic syndrome and diabetes, meglumine has been shown to improve glycemic control, lower levels of plasma and liver triglycerides, and reduce apparent diabetic nephropathy . It also enhances muscle stamina . At the cellular level, meglumine increases steady-state SNARK levels in a dose-dependent manner more potently than sorbitol .

Action Environment

The action environment of meglumine can influence its efficacy and stability. As an excipient, meglumine is often used to improve the solubility and stability of APIs in various formulation environments . The specific environmental factors that influence meglumine’s action will depend on the particular drug formulation and the biological system in which it is acting.

Analyse Biochimique

Biochemical Properties

Meglumine’s biochemical properties are largely due to its structure as a sugar alcohol with an amino group modification This allows it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Meglumine has been shown to have protective effects against features of metabolic syndrome and type II diabetes . It can improve blood glucose uptake by liver and muscle in a manner associated with upregulation of the AMPK-related enzyme SNARK . This suggests that Meglumine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to increase steady-state SNARK levels in a dose-dependent manner more potently than sorbitol , suggesting it may exert its effects at the molecular level through enzyme activation

Temporal Effects in Laboratory Settings

In laboratory settings, Meglumine has been shown to enhance muscle stamina and limit weight gain over time . Detailed information on Meglumine’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méglumine peut être synthétisée par réaction du glucose avec la méthylamine.

Méthodes de production industrielle : Dans les milieux industriels, la this compound est produite par réaction du D-glucose avec la méthylamine dans des conditions contrôlées. La réaction se produit généralement en solution aqueuse, et le produit est purifié par cristallisation ou d'autres techniques de séparation .

Analyse Des Réactions Chimiques

Types de réactions : La méglumine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des acides carboxyliques correspondants.

Réduction : Elle peut être réduite pour former des dérivés alcooliques.

Substitution : La this compound peut participer à des réactions de substitution où le groupe amino est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Produits principaux :

Oxydation : Acides carboxyliques.

Réduction : Dérivés alcooliques.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications en recherche scientifique, notamment :

Biologie : Employée dans la stabilisation et la solubilisation des principes actifs pharmaceutiques.

Industrie : Appliquée comme catalyseur biodégradable et recyclable dans divers procédés industriels.

5. Mécanisme d'action

La this compound exerce ses effets principalement par son interaction avec d'autres molécules. Dans les produits de contraste, la this compound améliore la solubilité et la stabilité des composés iodés, facilitant leur utilisation dans les techniques d'imagerie. Les cibles et les voies moléculaires impliquées comprennent la stabilisation des principes actifs pharmaceutiques et l'amélioration de leur biodisponibilité .

Comparaison Avec Des Composés Similaires

La méglumine est souvent comparée à d'autres alcools de sucre et amino-sucres, tels que le sorbitol et la glucosamine.

Composés similaires :

Sorbitol : Comme la this compound, le sorbitol est dérivé du glucose et est utilisé dans diverses applications pharmaceutiques et industrielles. La this compound a l'avantage supplémentaire de contenir un groupe amino, ce qui améliore ses propriétés de solubilité et de stabilité.

Glucosamine : Un autre amino-sucre, la glucosamine est utilisée principalement dans les compléments alimentaires pour la santé des articulations.

Unicité : La combinaison unique de la this compound d'un squelette d'alcool de sucre avec une modification de groupe amino la rend particulièrement efficace pour améliorer la solubilité et la stabilité des principes actifs pharmaceutiques. Son utilisation dans les produits de contraste pour les techniques d'imagerie la distingue encore plus des autres composés similaires .

Activité Biologique

Meglumine is a compound primarily known for its role as an excipient in pharmaceuticals, particularly in enhancing drug solubility and absorption. However, emerging research has begun to unveil its potential biological activities, particularly in metabolic regulation, anti-inflammatory effects, and muscle function enhancement. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of meglumine.

-

Oxidative Stress Reduction :

In vitro studies indicate that meglumine can mitigate oxidative damage in human fibroblasts under high-glucose conditions, promoting cell survival and migration. This effect is attributed to its structural similarity with sorbitol, which stimulates SNARK (Ste20/Snark-related kinase) levels, enhancing glucose uptake in muscle cells . -

Glycemic Control :

Preclinical studies have demonstrated that long-term administration of meglumine improves glycemic control and reduces plasma triglycerides in diabetic mouse models (KK.Cg-Ay/J). Mice treated with 18 mM of meglumine exhibited significant improvements in metabolic parameters compared to untreated controls . -

Anti-inflammatory Effects :

High-dose oral administration of meglumine has shown promise in reducing pro-inflammatory cytokines and cell adhesion molecules in activated monocytes. This suggests a potential role in managing inflammatory conditions .

Table 1: Summary of Key Studies on Meglumine

| Study | Objective | Findings | Model |

|---|---|---|---|

| PLOS ONE (2014) | Assess effects on metabolic syndrome | Meglumine increased SNARK expression and improved muscle function | Murine C2C12 myoblasts |

| PLOS ONE (2019) | Evaluate anti-inflammatory properties | Reduced secretion of inflammatory markers; no adverse effects on longevity | Swiss mice |

| PLOS ONE (2024) | Meta-analysis on Ginkgolide Meglumine efficacy | Improved clinical outcomes in acute ischemic stroke patients | 2362 patients across 25 studies |

| PubMed (2017) | Safety profile of gadoterate meglumine | Excellent safety record; low incidence of adverse events | 35,499 patients undergoing MRI |

Clinical Applications

- Diabetes Management : The ability of meglumine to enhance glucose uptake and improve metabolic parameters positions it as a potential adjunct therapy for diabetes management.

- Inflammatory Disorders : Its anti-inflammatory properties suggest possible applications in treating conditions characterized by chronic inflammation.

- Muscle Function : The stimulation of SNARK may also indicate benefits for muscle stamina and function, particularly in populations at risk for metabolic disorders.

Safety Profile

Recent observational studies have indicated that the safety profile of gadoterate meglumine (a derivative used as a contrast agent) is robust, with minimal adverse effects reported among a large cohort. Serious adverse events were rare, reinforcing the compound's safety for clinical use .

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBZMMPHUWSWHV-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023244 | |

| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6284-40-8 | |

| Record name | N-Methyl-D-glucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meglumine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meglumine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meglumine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HG8UB2MUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.